1-Cyano-5-iodonaphthalene
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Overview
Description
1-Cyano-5-iodonaphthalene is an organic compound with the molecular formula C11H6IN It is a derivative of naphthalene, where a cyano group (-CN) and an iodine atom are substituted at the 1 and 5 positions, respectively
Preparation Methods
The synthesis of 1-Cyano-5-iodonaphthalene typically involves the iodination of 1-cyanonaphthalene. One common method is the Sandmeyer reaction, where 1-cyanonaphthalene is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyano-5-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while reduction can produce aminonaphthalenes.
Scientific Research Applications
1-Cyano-5-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which 1-Cyano-5-iodonaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the cyano and iodine groups, which can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function.
Comparison with Similar Compounds
Similar compounds to 1-Cyano-5-iodonaphthalene include:
1-Cyano-5-bromonaphthalene: Similar structure but with a bromine atom instead of iodine.
1-Cyano-5-chloronaphthalene: Similar structure but with a chlorine atom instead of iodine.
1-Cyano-5-fluoronaphthalene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which is more reactive in substitution and coupling reactions compared to bromine, chlorine, and fluorine.
Properties
Molecular Formula |
C11H6IN |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
5-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
InChI Key |
FOHZMCAFCHLKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)I)C#N |
Origin of Product |
United States |
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